

Application Note: Mass Spectrometry Analysis of SG3400 Delafloxacin-Payload Conjugates

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Compound of Interest

Compound Name: SG3400 delate(Mal-amido-PEG8)

Cat. No.: B12398458

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Introduction

Antibody-drug conjugates (ADCs) represent a transformative class of biotherapeutics, combining the target specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule payload.[1][2][3] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic agent, minimizing systemic toxicity while maximizing efficacy at the tumor site.[2] SG3400 is a novel investigational ADC comprising a humanized monoclonal antibody targeting a tumor-associated antigen, conjugated to a delafloxacinderived payload. Delafloxacin, a fluoroquinolone antibiotic, is known to inhibit DNA gyrase and topoisomerase IV, leading to cell death.[4][5]

The inherent heterogeneity of ADCs, stemming from variations in the drug-to-antibody ratio (DAR) and the distribution of the payload across the antibody, presents significant analytical challenges.[1] Mass spectrometry (MS) has emerged as an indispensable tool for the comprehensive characterization of these complex molecules, providing critical insights into their identity, purity, stability, and drug load distribution.[1][6] This application note provides detailed protocols for the analysis of SG3400 delafloxacin-payload conjugates using various mass spectrometry techniques.

Core Principles of ADC Mass Spectrometry Analysis



The characterization of ADCs like SG3400 typically involves a multi-level mass spectrometry approach to provide a comprehensive understanding of the molecule's critical quality attributes. [7]

- Intact Mass Analysis: This "top-down" approach provides the molecular weight of the entire ADC, offering a global view of the drug load distribution and the average DAR.[1][6]
- Subunit Analysis: A "middle-up/down" approach involves the reduction of the ADC into its light and heavy chains, or fragmentation into larger subunits, prior to MS analysis.[6] This reduces the complexity of the mass spectrum and allows for a more detailed characterization of drug distribution on each chain.[6]
- Peptide Mapping: This "bottom-up" approach involves the enzymatic digestion of the ADC into smaller peptides. Subsequent LC-MS/MS analysis can pinpoint the exact sites of conjugation and identify any post-translational modifications.

Experimental Protocols

The following protocols are provided as a guide for the mass spectrometry analysis of SG3400. Optimization may be required based on the specific linker chemistry and conjugation strategy employed.

Intact Mass Analysis under Denaturing Conditions (for Lysine Conjugates)

This method is suitable for determining the overall drug load distribution and average DAR of SG3400 if the delafloxacin payload is conjugated to lysine residues.

Sample Preparation:

- Dilute the SG3400 ADC sample to a final concentration of 0.5-1.0 mg/mL in a suitable buffer (e.g., 25 mM ammonium bicarbonate, pH 7.9).[1]
- For deglycosylated analysis, which simplifies the mass spectrum, treat the ADC with PNGase F according to the manufacturer's protocol to remove N-linked glycans.[6][8]

LC-MS System and Conditions:



- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system suitable for protein separations.
- Column: A reversed-phase column with a wide pore size (e.g., Agilent Poroshell 300SB-C8, 2.1 x 75 mm, 5 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A shallow gradient of increasing Mobile Phase B (e.g., 20-80% over 15 minutes).
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 60-80°C.
- Mass Spectrometer: A high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.
- Ionization Mode: Positive electrospray ionization (ESI).
- Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of each species. Calculate the average DAR and the relative abundance of each drug-loaded species.[6]

Subunit Mass Analysis (Middle-Up/Down)

This protocol is used to determine the distribution of the delafloxacin payload on the light and heavy chains of the SG3400 antibody.

Sample Preparation:

- To approximately 20 μg of the SG3400 ADC, add dithiothreitol (DTT) to a final concentration of 10 mM.[6]
- Incubate the mixture at 37°C for 30 minutes to reduce the interchain disulfide bonds.[6]
- Dilute the reduced sample with a solution containing 0.1% formic acid for LC-MS analysis.



LC-MS System and Conditions:

- LC System and Column: Similar to intact mass analysis.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: An appropriate gradient to separate the light and heavy chains (e.g., 20-60% Mobile Phase B over 10 minutes).
- Flow Rate: 0.3-0.5 mL/min.
- Column Temperature: 60-80°C.
- Mass Spectrometer and Ionization Mode: As described for intact mass analysis.
- Data Analysis: Deconvolute the mass spectra for the light and heavy chains to determine their respective drug loads.

Native Mass Spectrometry for Cysteine-Conjugated ADCs

If SG3400 is a cysteine-conjugated ADC, native MS is crucial for analyzing the intact conjugate, as denaturing conditions can disrupt the non-covalent interactions holding the subunits together.[7]

Sample Preparation:

 Buffer-exchange the SG3400 ADC sample into a volatile, MS-compatible buffer such as 100 mM ammonium acetate.

LC-MS System and Conditions:

- LC System: A bio-inert LC system is recommended.
- Column: A size-exclusion chromatography (SEC) column (e.g., Waters ACQUITY UPLC Protein BEH SEC, 200Å, 1.7 μm, 2.1 mm x 150 mm).[1]



- Mobile Phase: 50-100 mM Ammonium Acetate.[1]
- Flow Rate: 0.2-0.5 mL/min.
- Mass Spectrometer: A mass spectrometer capable of native MS analysis (e.g., Q-TOF or Orbitrap with optimized transmission for high m/z ions).
- Ionization Mode: Positive ESI with gentle source conditions to preserve non-covalent interactions.
- Data Analysis: Deconvolute the resulting mass spectrum to determine the mass of the intact ADC and its drug-loaded variants.

Data Presentation

Quantitative data from the mass spectrometry analysis of different SG3400 batches should be summarized for clear comparison.

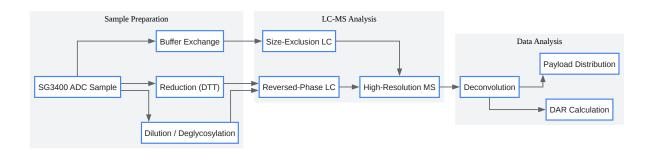
Table 1: Summary of Mass Spectrometry Analysis of SG3400 Batches



Parameter	Batch A	Batch B	Batch C
Intact Mass Analysis			
Average DAR	3.8	4.1	3.9
DAR 0 (%)	2.5	1.8	2.1
DAR 2 (%)	15.3	12.5	14.8
DAR 4 (%)	68.7	72.3	70.2
DAR 6 (%)	12.1	11.9	11.5
DAR 8 (%)	1.4	1.5	1.4
Subunit Mass Analysis			
Avg. Drug Load (Light Chain)	1.0	1.1	1.0
Avg. Drug Load (Heavy Chain)	2.8	3.0	2.9

Visualizations Experimental Workflow





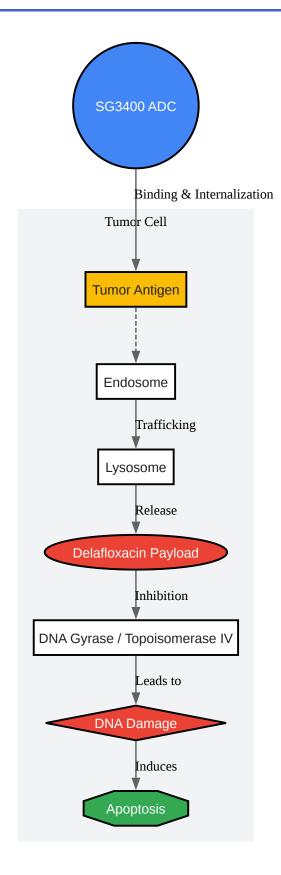
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Caption: Experimental workflow for the mass spectrometry analysis of SG3400.

Hypothetical Signaling Pathway

The delafloxacin payload of SG3400, being a fluoroquinolone, is anticipated to exert its cytotoxic effect through the inhibition of DNA gyrase and topoisomerase IV, leading to DNA damage and subsequent apoptosis.





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Caption: Proposed mechanism of action for the SG3400 delafloxacin-payload conjugate.



Conclusion

Mass spectrometry is a powerful and essential analytical tool for the characterization of SG3400 delafloxacin-payload conjugates. The combination of intact mass analysis, subunit analysis, and, if necessary, peptide mapping provides a comprehensive understanding of the drug-to-antibody ratio, payload distribution, and conjugation sites. The protocols and data presentation formats outlined in this application note serve as a foundation for the robust analytical assessment of this novel antibody-drug conjugate, supporting its development and ensuring its quality, safety, and efficacy.

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